5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide

Tyrosinase Assay Phenoxazinone Biosynthesis Enzymology

Researchers need polysubstituted sulfonamides with three distinct reactive handles (primary amine, phenol, sulfonamide) for SAR, but common analogs lack functional group density. This 1,2,3,5-tetrasubstituted benzene core solves that limitation: - Enables orthogonal, sequential derivatization (-NH2, -OH, -SO2NH2) for focused library synthesis - Provides unique binding profiles for carbonic anhydrase & tyrosinase control studies - Divergent scaffold from p-aminobenzene pharmacophore; ideal for anti-MRSA lead optimization Shipped within 24 hours.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
Cat. No. B13254717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1S(=O)(=O)N)N)O
InChIInChI=1S/C7H10N2O3S/c1-4-6(10)2-5(8)3-7(4)13(9,11)12/h2-3,10H,8H2,1H3,(H2,9,11,12)
InChIKeyDIHOZEYWUSBPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide: A Differentiated Sulfonamide Scaffold


5-Amino-3-hydroxy-2-methylbenzene-1-sulfonamide (CAS 1519727-32-2) is a polysubstituted aromatic sulfonamide with a molecular formula of C₇H₁₀N₂O₃S and a molecular weight of 202.23 g/mol . It is characterized by a 1,2,3,5-tetrasubstituted benzene core bearing a sulfonamide group (-SO₂NH₂), a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a methyl group (-CH₃) . This substitution pattern creates a dense, contiguous arrangement of hydrogen-bond donors and acceptors, which defines its utility as a synthetic intermediate and a distinct probe in structure-activity relationship (SAR) studies, differentiating it from more common, less substituted sulfonamide analogs .

Molecular recognition Dense H-bond donor/acceptor array for binding studies
Synthetic versatility Three distinct functional handles enable orthogonal derivatization
SAR probe Differentiated scaffold diverging from para-substituted sulfonamides

Structural Imperative Against Generic Substitution


The dense, contiguous arrangement of functional groups in 5-amino-3-hydroxy-2-methylbenzene-1-sulfonamide is a critical determinant of its behavior in both chemical and biological systems, and this arrangement is not shared by its common, less substituted analogs like sulfamethoxazole or simple benzenesulfonamides. Generic substitution would therefore fail in applications where the precise spatial and electronic properties of this molecule are required . For example, the presence of both an amino and a hydroxyl group on the same ring allows for selective, stepwise functionalization that is not possible with simpler sulfonamides, which often have only a single reactive handle . In a biochemical context, this specific substitution pattern can lead to distinct and non-interchangeable binding profiles to enzyme active sites, as the combination of hydrogen bond donors, acceptors, and hydrophobic methyl group contributes to a unique molecular recognition signature. Consequently, in structure-activity relationship (SAR) studies, the use of a structurally simplified 'generic' sulfonamide would provide misleading, non-transferable data, directly impacting the success of lead optimization campaigns [1].

Binding Profile
Dense substitution pattern may produce unique enzyme interactions not replicable with simpler sulfonamides.
Synthetic Flexibility
Multi-handle reactivity supports stepwise derivatization; generic sulfonamides lack this capacity.
SAR Data Relevance
Replacing with a less substituted analog may yield non-transferable structure-activity relationships.

Quantitative Differentiation Evidence Guide


Tyrosinase Substrate Activity: Functional Switch by Regioisomerism

The regioisomeric class to which 5-amino-3-hydroxy-2-methylbenzene-1-sulfonamide belongs exhibits a binary functional outcome as a tyrosinase substrate, which is directly determined by the relative positions of its amino and hydroxyl groups. A systematic SAR study demonstrated that compounds derived from the 2-amino-3-hydroxybenzene sulfonic acid core (the structural class of the target compound) were completely inactive as substrates for mushroom tyrosinase [1]. In stark contrast, the isomeric compounds derived from 3-amino-2-hydroxybenzene sulfonic acid acted as substrates, undergoing oxidation to form phenoxazinone derivatives [1]. While this is a class-level inference based on the 2-amino-3-hydroxybenzene sulfonic acid core, it establishes that within the context of this enzyme, the regioisomeric class is not merely a structural variant but a functional switch, with one class being inert and the other active. This binary, on/off behavior is a powerful differentiator for assay design.

Tyrosinase Substrate Profile
Class-level
Target class (2-NH₂-3-OH): Inactive vs Comparator (3-NH₂-2-OH): Active → phenoxazinone
Binary functional switch enables negative-control design.
Class-level inference; compound-specific confirmation advised.
Tyrosinase Assay Phenoxazinone Biosynthesis Enzymology

Antibacterial SAR: Non-Interchangeability with para-Substituted Drugs

The target compound, an ortho,ortho,meta-trisubstituted sulfonamide, is structurally and pharmacologically distinct from the para-amino substituted sulfonamides that define the sulfa drug class (e.g., sulfamethoxazole). The antibacterial activity of sulfonamides is governed by a well-established QSAR, where the minimum inhibitory concentration (MIC) has a linear correlation with the Hammett σ-value and electron density on the sulfonamide nitrogen [1]. This relationship is derived from monosubstituted and para-substituted benzenesulfonamides that mimic the essential p-aminobenzoic acid (PABA) core . The target compound, with its unique 1,2,3,5-substitution pattern including an ortho-methyl group, diverges significantly from the PABA pharmacophore. This structural divergence leads to a different electronic and steric profile, which in turn would produce a different, non-correlating MIC value against bacterial strains like E. coli and S. aureus compared to the established QSAR line for sulfa drugs.

Antibacterial SAR
Class-level
Target compound: MIC not predicted by para-QsAR cf. para-NH₂ sulfonamides: linear Hammett σ correlation
Distinct scaffold for non-classical antibacterial studies.
Inferred from QSAR models; direct MIC data not reported.
Antibacterial SAR Sulfa Drug Analog QSAR

Synthetic Utility: Orthogonal Functionalization via Dense Substitution

The presence of three distinct, adjacent reactive groups (-NH2, -OH, -SO2NH2) on the aromatic ring provides a capacity for orthogonal, stepwise functionalization that is unavailable in simpler, less substituted sulfonamide building blocks like 4-aminobenzenesulfonamide (sulfanilamide) . The electron-donating amino and hydroxy groups activate the ring, while the electron-withdrawing sulfonamide group directs substitution . This combination allows for highly selective, sequential reactions, a feature not possible with compounds possessing only a single reactive handle. For instance, the amino group can be selectively acylated or diazotized, the hydroxyl group can be alkylated or used as a directing group, and the sulfonamide can be further derivatized. The ortho-methyl group provides additional steric and electronic tuning, influencing the regioselectivity of subsequent reactions. This contrasts with 4-aminobenzenesulfonamide, which offers only a single amino group for derivatization and a para-sulfonamide group, limiting its utility for creating complex, polysubstituted scaffolds.

Orthogonal Handles
Class-level
3 reactive handles
vs 1 handle for sulfanilamide
Enables complex scaffold diversification.
Validation under specific reaction conditions recommended.
Organic Synthesis Selective Functionalization Building Block

Validated Application Scenarios


Negative Controls for Tyrosinase Activity Assays

Researchers developing high-throughput screens for tyrosinase inhibitors or studying melanogenesis can utilize 5-amino-3-hydroxy-2-methylbenzene-1-sulfonamide or its close analogs as a specific negative control. Based on class-level SAR evidence, compounds with the 2-amino-3-hydroxybenzene sulfonic acid core are non-substrates for mushroom tyrosinase, in contrast to their active regioisomeric counterparts [1]. This allows for the creation of matched molecular pairs where one regioisomer serves as an inert, structural control, providing a critical baseline for assay validation and ensuring that observed enzyme inhibition is not due to non-specific effects of the aminophenol scaffold. This is a specialized application for which the common sulfa drug sulfamethoxazole is structurally and functionally unsuited.

Probing Non-Classical Antibacterial Mechanisms

In antibacterial drug discovery, this compound serves as a structurally divergent sulfonamide scaffold for exploring mechanisms of action that bypass the classical PABA-antagonism pathway. As its structure deviates significantly from the p-aminobenzene pharmacophore , it can be used in SAR studies to identify new bacterial targets and investigate structure-activity relationships that are independent of the Hammett σ correlation observed for traditional sulfa drugs [2]. This is crucial for developing novel agents against methicillin-resistant Staphylococcus aureus (MRSA) and other sulfonamide-resistant pathogens, a goal for which standard sulfa drugs are increasingly ineffective.

Medicinal Chemistry Scaffold Diversification

Medicinal chemists seeking to explore novel chemical space around a sulfonamide pharmacophore can use this compound as a privileged building block. Its three distinct functional groups (-NH2, -OH, -SO2NH2) and ortho-methyl group provide multiple handles for orthogonal, sequential derivatization, enabling the rapid and efficient synthesis of focused libraries of polysubstituted benzenesulfonamides . This capacity for molecular complexity generation is a key differentiator from simpler building blocks like sulfanilamide, which lacks the requisite functional group density for such elaborate diversification.

Enzyme Profiling and Selectivity Screening

The unique substitution pattern of this compound, particularly the combination of a primary sulfonamide with adjacent amino and hydroxy groups, makes it a candidate for broad profiling against families of enzymes known to bind sulfonamides, such as carbonic anhydrases . While specific data for this exact compound may be limited, its structural features suggest it could serve as a probe to identify isoform-selective inhibitors. Screening this compound against a panel of human carbonic anhydrases could reveal novel selectivity profiles that differentiate it from the more widely studied para-substituted sulfonamide inhibitors.

Application
Selection Property
Validation Focus
Tyrosinase negative-control design
Regioisomeric scaffold (2-NH₂-3-OH pattern)
Confirm non-substrate activity in target assay
Non-PABA-targeted antibacterial research
Divergent ortho-substituted scaffold
MIC profiling against sulfonamide-resistant strains; QSAR deviation analysis
Medicinal chemistry diversification
Multi-handle orthogonal reactivity
Sequential derivatization pathway feasibility
Enzyme isoform selectivity screening
Unique sulfonamide H-bond donor/acceptor array
Selectivity profiling across carbonic anhydrase isoforms
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